molecular formula C15H11ClO2 B14095230 Chalcone, 2-chloro-4'-hydroxy-

Chalcone, 2-chloro-4'-hydroxy-

Cat. No.: B14095230
M. Wt: 258.70 g/mol
InChI Key: GTSKIPKSVPFFLB-UHFFFAOYSA-N
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Description

Chalcone, 2-chloro-4’-hydroxy- is an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

The most common method for synthesizing chalcones, including 2-chloro-4’-hydroxy-chalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic medium . The reaction conditions usually involve refluxing the mixture for several hours, followed by purification through recrystallization.

Chemical Reactions Analysis

Chalcone, 2-chloro-4’-hydroxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of chalcone, 2-chloro-4’-hydroxy-, involves multiple molecular targets and pathways. It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and lipoxygenase. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Chalcone, 2-chloro-4’-hydroxy-, is unique due to its specific substitution pattern, which enhances its biological activity. Similar compounds include:

These compounds share the chalcone core structure but differ in their substituents, leading to variations in their pharmacological activities.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSKIPKSVPFFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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